molecular formula C17H16O3 B13723133 4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene

4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene

Cat. No.: B13723133
M. Wt: 268.31 g/mol
InChI Key: FVIFEYIWPTUUIH-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene is an aromatic compound with a unique structure that includes an ethynyl group, two methoxy groups, and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Benzyl Ether Formation: The benzyl ether linkage is typically formed through a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced using hydrogenation reactions in the presence of palladium or other metal catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-4-methoxy-2-methylbenzene: An aromatic acetylene derivative with similar reactivity.

    1-Methoxy-4-((4-methoxyphenyl)ethynyl)benzene: Another compound with an ethynyl group and methoxy substituents.

Uniqueness

4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-ethynyl-2-methoxy-1-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C17H16O3/c1-4-13-7-10-16(17(11-13)19-3)20-12-14-5-8-15(18-2)9-6-14/h1,5-11H,12H2,2-3H3

InChI Key

FVIFEYIWPTUUIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#C)OC

Origin of Product

United States

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